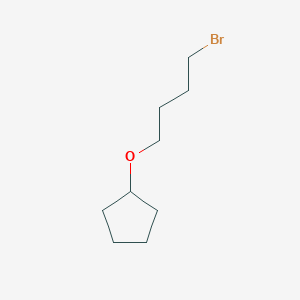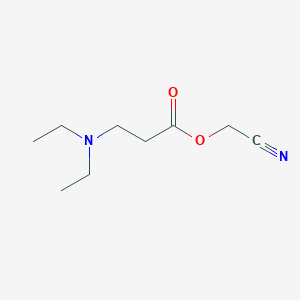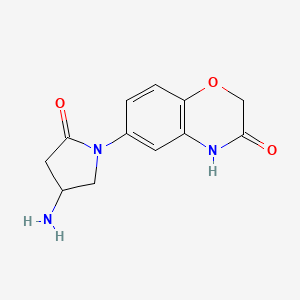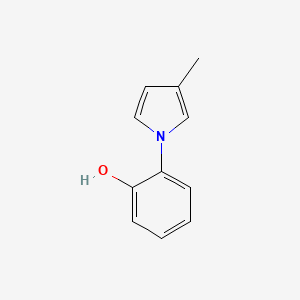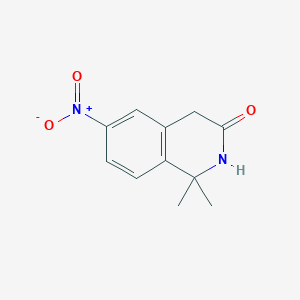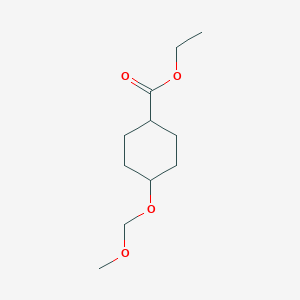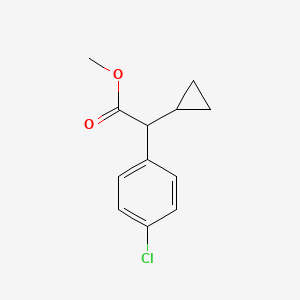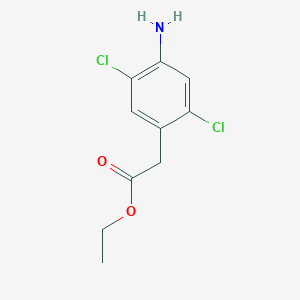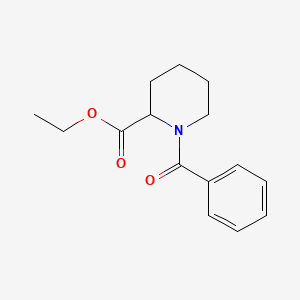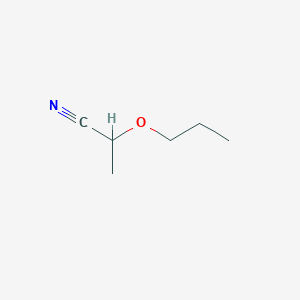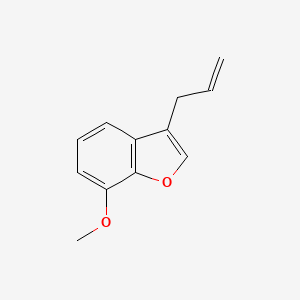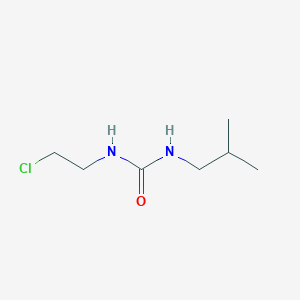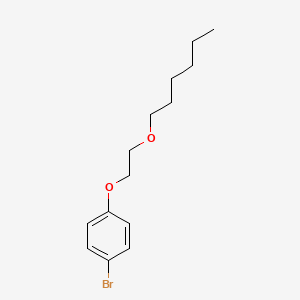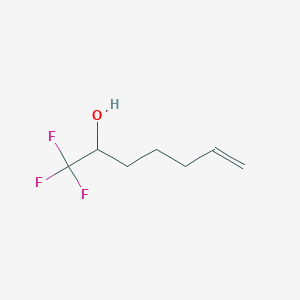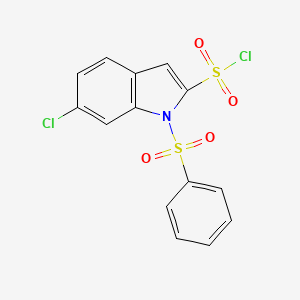
(6-Chloro-1-phenylsulfonylindol-2-yl)sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloro-1-phenylsulfonylindol-2-yl)sulfonyl chloride is an organosulfur compound known for its unique chemical properties and applications. This compound is characterized by the presence of both benzene sulphonyl and indol-2-ylsulphonyl groups, making it a versatile reagent in various chemical reactions.
Métodos De Preparación
The synthesis of (6-Chloro-1-phenylsulfonylindol-2-yl)sulfonyl chloride typically involves the reaction of benzene sulphonyl chloride with 6-chloroindole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often utilize phosphorus oxychloride or phosphorus pentachloride as chlorinating agents to facilitate the reaction .
Análisis De Reacciones Químicas
(6-Chloro-1-phenylsulfonylindol-2-yl)sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Electrophilic Aromatic Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include Grignard reagents, chlorinating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(6-Chloro-1-phenylsulfonylindol-2-yl)sulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (6-Chloro-1-phenylsulfonylindol-2-yl)sulfonyl chloride involves its interaction with nucleophiles, leading to the formation of sulfonamides and sulfonate esters. The compound acts as an electrophile, with the sulphonyl chloride group being the reactive site. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
(6-Chloro-1-phenylsulfonylindol-2-yl)sulfonyl chloride can be compared with other similar compounds such as:
Benzenesulfonyl chloride: A closely related compound used in similar reactions but lacks the indole moiety.
Tosyl chloride: Another sulfonyl chloride compound that is often preferred due to its solid state at room temperature.
2,4,6-Triisopropylbenzenesulfonyl chloride: Known for its steric hindrance, making it useful in selective reactions.
The uniqueness of this compound lies in its dual functionality, combining the reactivity of both benzene sulphonyl and indole groups, which allows for a broader range of applications and reactions.
Propiedades
Fórmula molecular |
C14H9Cl2NO4S2 |
|---|---|
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-6-chloroindole-2-sulfonyl chloride |
InChI |
InChI=1S/C14H9Cl2NO4S2/c15-11-7-6-10-8-14(22(16,18)19)17(13(10)9-11)23(20,21)12-4-2-1-3-5-12/h1-9H |
Clave InChI |
LXSUDBCGRSVSOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=C(C=C3)Cl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


